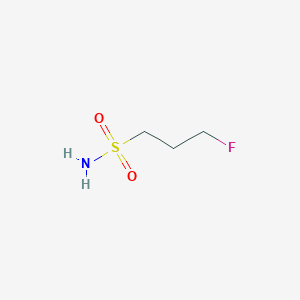

3-フルオロプロパン-1-スルホンアミド

説明

3-Fluoropropane-1-sulfonamide is a research-use-only compound with the CAS number 1033906-62-5 . It has a molecular weight of 141.16 and a molecular formula of C3H8FNO2S .

Molecular Structure Analysis

The InChI code for 3-Fluoropropane-1-sulfonamide is 1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) . This indicates that the molecule consists of a three-carbon chain with a fluorine atom attached to the second carbon and a sulfonamide group attached to the third carbon .科学的研究の応用

化学研究

“3-フルオロプロパン-1-スルホンアミド”は、CAS番号: 1033906-62-5の化学化合物です . その独特の性質のために、化学研究で頻繁に使用されます。 分子量は141.17であり、通常は4℃で保管されます .

放射性標識のためのプロステティック剤

“3-フルオロプロパン-1-スルホンアミド”の重要な用途の1つは、アミンを放射性標識するためのプロステティック剤としての使用です . これには、“3-[18F]フルオロプロピルチオシアネート”を中間体として、“3-[18F]フルオロプロパンスルホニルクロリド”を調製することが含まれます .

前駆体分子の調査

この化合物は、前駆体分子の調査にも使用されます。 これには、3-チオシアナトプロピルノシルレートと対応するトシルレートの[18F]フッ化物に対する反応性を比較することが含まれます .

標識条件

“3-フルオロプロパン-1-スルホンアミド”は、標識条件の研究に使用されます。 “3-[18F]フルオロプロピルチオシアネート”から対応するスルホニルクロリドへの信頼できる変換条件が特定されています .

酵素安定性

この化合物は、対応するスルホンアミドの酵素安定性の調査に使用されます . これは、生化学および医薬品研究の分野で重要です。

アミンとの反応

“3-[(18)F]フルオロプロパンスルホニルクロリド”の、さまざまな脂肪族および芳香族アミンとの反応は、"3-フルオロプロパン-1-スルホンアミド"を使用して調査されています . 得られた(18)F標識スルホンアミドの同一性は、非放射性対応物と比較してクロマトグラフィー的に確認されました .

作用機序

Target of Action

3-Fluoropropane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including 3-Fluoropropane-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, as folic acid is essential for the synthesis of nucleotides . This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by 3-Fluoropropane-1-sulfonamide leads to a decrease in bacterial DNA synthesis, resulting in the inhibition of bacterial growth and replication . This makes sulfonamides effective in treating bacterial infections .

Action Environment

The action of 3-Fluoropropane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of 3-Fluoropropane-1-sulfonamide .

生化学分析

Biochemical Properties

3-Fluoropropane-1-sulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for the synthesis of nucleotides and, consequently, DNA and RNA. The interaction between 3-Fluoropropane-1-sulfonamide and dihydropteroate synthetase is characterized by competitive inhibition, where the compound competes with the natural substrate, p-aminobenzoic acid, for binding to the enzyme’s active site .

Additionally, 3-Fluoropropane-1-sulfonamide may interact with other enzymes and proteins that contain sulfonamide-binding sites. These interactions can lead to the modulation of enzyme activity and influence various metabolic pathways. The presence of the fluorine atom in the compound enhances its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical research .

Cellular Effects

The effects of 3-Fluoropropane-1-sulfonamide on cellular processes are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of folate synthesis by 3-Fluoropropane-1-sulfonamide can lead to a reduction in nucleotide synthesis, which in turn affects DNA replication and cell division. This can result in cell cycle arrest and apoptosis in rapidly dividing cells .

Moreover, 3-Fluoropropane-1-sulfonamide may impact cell signaling pathways by modulating the activity of enzymes and proteins involved in signal transduction. This can lead to changes in the expression of genes associated with cell growth, differentiation, and survival. The compound’s effects on cellular metabolism are also noteworthy, as it can alter the flux of metabolic intermediates and disrupt energy production .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoropropane-1-sulfonamide involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound exerts its effects primarily through competitive inhibition of dihydropteroate synthetase, as mentioned earlier. This inhibition prevents the synthesis of folic acid, which is crucial for nucleotide production and DNA synthesis .

In addition to enzyme inhibition, 3-Fluoropropane-1-sulfonamide may also interact with other proteins and enzymes, leading to changes in their activity and function. These interactions can result in the modulation of various biochemical pathways and cellular processes. The presence of the fluorine atom in the compound enhances its binding affinity and specificity, making it a potent inhibitor of target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoropropane-1-sulfonamide can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and exposure to light. Studies have shown that 3-Fluoropropane-1-sulfonamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods .

Long-term exposure to 3-Fluoropropane-1-sulfonamide can lead to cumulative effects on cellular function, including sustained inhibition of folate synthesis and disruption of nucleotide production. This can result in prolonged cell cycle arrest, apoptosis, and alterations in gene expression. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes can persist even after its removal, indicating potential long-term consequences .

Dosage Effects in Animal Models

The effects of 3-Fluoropropane-1-sulfonamide in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. As the dosage increases, the likelihood of toxic or adverse effects also rises. High doses of 3-Fluoropropane-1-sulfonamide can lead to severe inhibition of folate synthesis, resulting in significant disruptions to DNA replication and cell division .

Animal studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced. These effects may include gastrointestinal disturbances, hematological abnormalities, and organ toxicity. It is essential to carefully monitor and adjust the dosage of 3-Fluoropropane-1-sulfonamide in animal models to avoid adverse outcomes and ensure accurate assessment of its biochemical properties .

Metabolic Pathways

3-Fluoropropane-1-sulfonamide is involved in metabolic pathways related to folate synthesis and nucleotide production. The compound’s primary target is dihydropteroate synthetase, an enzyme crucial for the conversion of p-aminobenzoic acid to dihydropteroate, a precursor of folic acid. By inhibiting this enzyme, 3-Fluoropropane-1-sulfonamide disrupts the folate synthesis pathway, leading to reduced production of nucleotides and impaired DNA synthesis .

Additionally, 3-Fluoropropane-1-sulfonamide may interact with other enzymes and cofactors involved in metabolic processes. These interactions can alter the flux of metabolic intermediates and affect the overall metabolic balance within cells. The compound’s impact on metabolic pathways highlights its potential as a tool for studying biochemical processes and developing therapeutic agents .

Transport and Distribution

The transport and distribution of 3-Fluoropropane-1-sulfonamide within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s relatively small size and hydrophilic nature facilitate its diffusion across cell membranes. Once inside the cell, 3-Fluoropropane-1-sulfonamide can interact with specific transporters and binding proteins that regulate its localization and accumulation .

Studies have shown that 3-Fluoropropane-1-sulfonamide can be distributed to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as concentration gradients, binding affinity to target proteins, and cellular uptake mechanisms. Understanding the transport and distribution of 3-Fluoropropane-1-sulfonamide is crucial for elucidating its biochemical effects and optimizing its use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of 3-Fluoropropane-1-sulfonamide plays a critical role in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 3-Fluoropropane-1-sulfonamide may be localized to the nucleus, where it can interact with enzymes involved in DNA synthesis and repair .

Additionally, the compound’s localization to other organelles, such as the mitochondria or endoplasmic reticulum, can influence its effects on cellular metabolism and signaling pathways. The subcellular distribution of 3-Fluoropropane-1-sulfonamide is a key factor in understanding its mechanism of action and optimizing its use in biochemical research .

特性

IUPAC Name |

3-fluoropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWLBHMNJWOAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307012 | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033906-62-5 | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

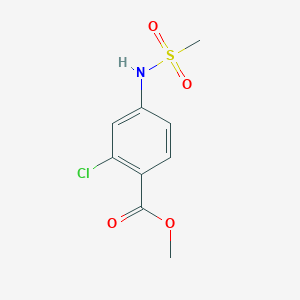

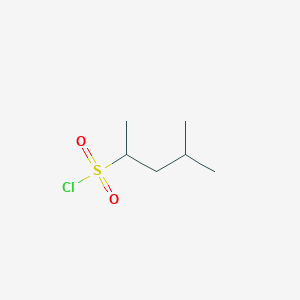

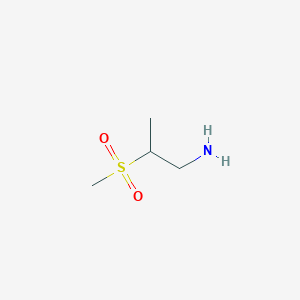

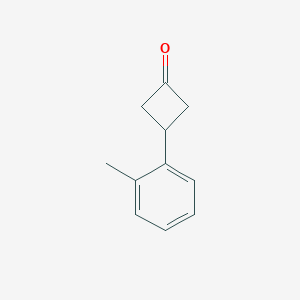

Feasible Synthetic Routes

Q1: What makes this p-toluenesulfonate salt containing 3-Fluoropropane-1-sulfonamide potentially advantageous for drug development?

A1: The research paper highlights several potential benefits of this specific p-toluenesulfonate salt, which incorporates 3-Fluoropropane-1-sulfonamide within a larger molecule. These advantages stem from the salt's improved physicochemical properties and include: []

Q2: What is the role of 3-Fluoropropane-1-sulfonamide within the larger molecule?

A2: While the paper focuses on the overall p-toluenesulfonate salt, it specifically mentions N-{3-[3-(9H-purine-6-group)pyridine-2-group amino]-4-chlorine-2-fluorophenyl}-3-fluoropropane-1-sulfonamide as the active compound. This suggests that 3-Fluoropropane-1-sulfonamide is a crucial structural element within this complex molecule, likely contributing to its interaction with the targeted kinase. Further research is needed to fully elucidate the specific role of 3-Fluoropropane-1-sulfonamide and its contribution to the overall activity of the compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)

![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)

![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)

![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)